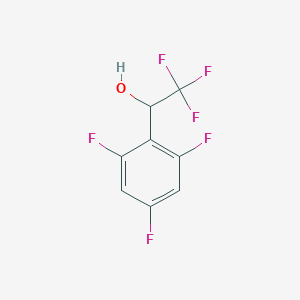

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethan-1-ol and phenyl moieties. This compound is known for its unique chemical properties, including its relatively low volatility and distinctive odor .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol can be achieved through several methods:

Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid such as aluminum chloride (AlCl3).

Gas-Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts acylation method due to its higher yield and scalability. the choice of method may vary depending on the availability of raw materials and specific industrial requirements.

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form trifluoroacetic acid.

Reduction: It can be reduced to form trifluoroethanol.

Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Trifluoroacetic acid.

Reduction: Trifluoroethanol.

Substitution: Various substituted trifluoromethyl derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol have shown promising results against various microbial strains. In a study examining the synthesis of new compounds with trifluoromethyl groups, several derivatives exhibited significant inhibition against tested microorganisms, suggesting potential for development as antimicrobial agents .

Fluorinated Drug Design

The incorporation of trifluoromethyl groups into drug candidates is known to enhance their pharmacological profiles by improving metabolic stability and bioavailability. The unique electronic properties of fluorine can influence the interaction of these compounds with biological targets. Research has indicated that trifluoromethylated phenolic compounds can serve as effective scaffolds in drug design .

Material Science

Fluorinated Polymers

The compound is also relevant in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability. The trifluoromethyl group contributes to the overall properties of the polymer matrix, making it suitable for applications in coatings and adhesives that require durability under harsh conditions .

Surface Modification

In surface chemistry, this compound can be used to modify surfaces to impart hydrophobicity. This property is beneficial in applications such as anti-fogging coatings and self-cleaning surfaces. The fluorinated nature of the compound allows for low surface energy characteristics that repel water and contaminants .

Synthesis and Reagents

Reagent Development

The compound serves as a valuable reagent in organic synthesis, particularly in trifluoromethoxylation reactions. Recent advancements have demonstrated its use in synthesizing complex fluorinated compounds through electrophilic substitution reactions. This capability allows chemists to create diverse fluorinated architectures that can be further explored for biological and material applications .

Case Study 1: Antimicrobial Screening

A series of synthesized compounds based on this compound were subjected to antimicrobial screening using the well diffusion method. The results indicated that certain derivatives exhibited excellent inhibition against both bacterial and fungal strains. The presence of trifluoromethyl groups was correlated with enhanced activity compared to non-fluorinated analogs .

Case Study 2: Polymer Applications

In a study focused on developing fluorinated polymers for industrial applications, researchers incorporated this compound into polymer matrices. The resulting materials demonstrated superior chemical resistance and thermal stability compared to traditional polymers. This study emphasizes the compound's utility in enhancing material properties for specific applications .

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways:

類似化合物との比較

Similar Compounds

2,2,2-Trifluoroacetophenone: This compound is similar in structure but lacks the hydroxyl group present in 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol.

1,1,1-Trifluoro-3-phenyl-2-propanone: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to the presence of multiple trifluoromethyl groups and a hydroxyl group, which confer distinct chemical properties such as increased reactivity and stability .

生物活性

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol (CAS Number: 1305917-51-4) is a fluorinated organic compound that has gained attention in recent years due to its unique structural properties and potential biological activities. The compound features a trifluoromethyl group and a trifluorophenyl moiety, which may influence its interaction with biological systems.

- Molecular Formula: C8H4F6O

- Molecular Weight: 230.109 g/mol

- Structural Characteristics: The presence of multiple fluorine atoms enhances lipophilicity and may affect the compound's pharmacokinetics.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.

The biological activity of fluorinated compounds often involves:

- Inhibition of Kinases: Many fluorinated compounds act as inhibitors of key kinases involved in cancer signaling pathways.

- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in cancer therapy by reducing tumor-associated inflammation.

Case Studies and Research Findings

A few notable studies relevant to the biological activity of related compounds include:

- Antiproliferative Effects :

- Cellular Signaling :

- In Vivo Studies :

特性

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWMNKFPOUZELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。